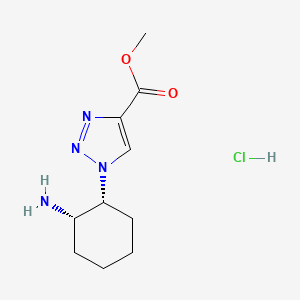

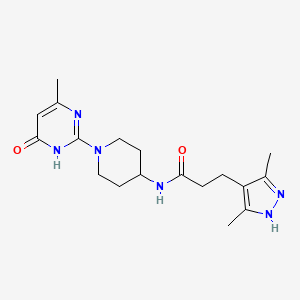

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as FTE and is a member of the phenethylamine family of compounds. FTE is a synthetic compound that has been developed through a series of chemical reactions, and its synthesis method will be discussed in detail in

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine involves the reaction of furan-3-carboxaldehyde with thiophene-2-carbaldehyde to form a Schiff base intermediate, which is then reduced with sodium borohydride to yield the desired product.

Starting Materials

furan-3-carboxaldehyde, thiophene-2-carbaldehyde, sodium borohydride, ethanamine, methanol, hydrochloric acid

Reaction

Step 1: Dissolve furan-3-carboxaldehyde (1.0 equiv) and thiophene-2-carbaldehyde (1.0 equiv) in methanol (10 mL) and add a few drops of hydrochloric acid. Stir the mixture at room temperature for 1 hour to form the Schiff base intermediate., Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir at room temperature for 2 hours to reduce the Schiff base intermediate to the desired product., Step 3: Quench the reaction by adding water (10 mL) and stirring for 30 minutes., Step 4: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure to yield the crude product., Step 6: Purify the crude product by column chromatography using a silica gel column and eluting with a mixture of ethyl acetate and hexanes (1:1) to obtain the pure product as a yellow solid.

Mecanismo De Acción

The exact mechanism of action of FTE is not fully understood, but it is believed to work by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By increasing dopamine release, FTE may help alleviate the symptoms of Parkinson's disease.

Efectos Bioquímicos Y Fisiológicos

FTE has been shown to have a number of biochemical and physiological effects. In addition to increasing dopamine release in the brain, FTE has also been shown to increase the levels of other neurotransmitters such as norepinephrine and serotonin. FTE has also been shown to have antioxidant properties, which could potentially help protect against oxidative stress in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using FTE in lab experiments is its ability to increase dopamine release in the brain. This makes it a promising compound for the treatment of Parkinson's disease. However, there are also some limitations to using FTE in lab experiments. One limitation is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, FTE is a synthetic compound, which means that it may not be as effective as natural compounds in some experimental settings.

Direcciones Futuras

There are a number of future directions that could be explored in the study of FTE. One potential direction is to further investigate its potential as a treatment for Parkinson's disease. This could involve studying its effects in animal models of the disease or conducting clinical trials in humans. Another potential direction is to investigate its effects on other neurological disorders, such as Alzheimer's disease or depression. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective synthesis methods for the compound.

Conclusion:

In conclusion, N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its ability to increase dopamine release in the brain makes it a promising compound for the treatment of Parkinson's disease. However, further research is needed to better understand its mechanism of action and to develop more effective synthesis methods.

Aplicaciones Científicas De Investigación

FTE has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of FTE is its use as a potential treatment for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. FTE has been shown to increase dopamine release in the brain, which could potentially help alleviate the symptoms of Parkinson's disease.

Propiedades

IUPAC Name |

N-(furan-3-ylmethyl)-2-thiophen-2-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-2-11(14-7-1)3-5-12-8-10-4-6-13-9-10/h1-2,4,6-7,9,12H,3,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWYQHFSVFXBMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-2-(thiophen-2-yl)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2613044.png)

![4-methoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2613045.png)

![4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2613046.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2613047.png)

![2-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2613049.png)

![Ethyl 4-[(dimethylsulfamoyl)amino]benzoate](/img/structure/B2613051.png)

![1-{1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2613054.png)

![2-methyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2613056.png)

![5-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2613061.png)